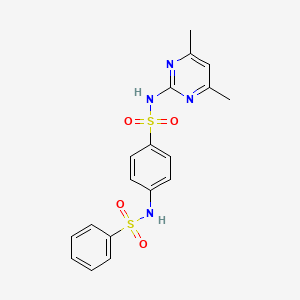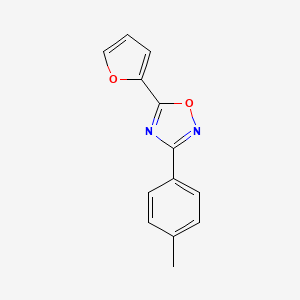![molecular formula C24H23N3O3 B10813046 4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10813046.png)
4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-226114 is a chemical compound known for its role as a beta-catenin agonist and an inhibitor of dickkopf 1 (DKK1). It has been studied for its potential to increase bone formation rates and its involvement in the Wnt/beta-catenin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-226114 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers. general synthetic methods for similar compounds often involve:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of WAY-226114 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
- Use of large-scale reactors for the synthesis.
- Implementation of continuous flow processes for better control over reaction conditions.
- Rigorous quality control measures to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
WAY-226114 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the core structure of the compound
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of WAY-226114 .
Scientific Research Applications
WAY-226114 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/beta-catenin signaling pathway.
Biology: Investigated for its role in cellular processes involving beta-catenin and DKK1.
Medicine: Explored for its potential therapeutic effects in bone-related disorders and other diseases involving the Wnt/beta-catenin pathway.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mechanism of Action
WAY-226114 exerts its effects by acting as a beta-catenin agonist and an inhibitor of DKK1. The compound binds to and activates beta-catenin, leading to increased transcription of target genes involved in bone formation. Additionally, by inhibiting DKK1, WAY-226114 prevents the suppression of the Wnt/beta-catenin pathway, further promoting bone formation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
WAY-262611: Another beta-catenin agonist with similar properties and applications.
BML-WN110: A compound with similar mechanisms of action and research applications
Uniqueness
WAY-226114 is unique in its specific binding affinity and potency as a beta-catenin agonist and DKK1 inhibitor. Its pharmacokinetic properties and efficacy in promoting bone formation distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23N3O3/c1-17-8-10-18(11-9-17)21-20(22(28)19-6-3-2-4-7-19)23(29)24(30)27(21)14-5-13-26-15-12-25-16-26/h2-4,6-12,15-16,21,28H,5,13-14H2,1H3 |
InChI Key |
MWMWNDJSUZAYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B10812965.png)
![Methyl 2-[4-bromo-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate](/img/structure/B10812968.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B10812976.png)

![4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine](/img/structure/B10812987.png)

![N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine](/img/structure/B10812995.png)
![Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate](/img/structure/B10812999.png)
![N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813000.png)
![N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813007.png)
![N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10813015.png)
![5-phenyl-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10813019.png)

![[1-(2-Chloro-4-fluoroanilino)-1-oxopropan-2-yl] 1-benzyl-5-chloro-3-methylpyrazole-4-carboxylate](/img/structure/B10813051.png)
